molecular formula C22H21N3O3S B2670469 2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 886128-16-1

2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2670469
CAS No.: 886128-16-1
M. Wt: 407.49
InChI Key: AALVTKZTZAYAPD-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a methoxy group at position 2 and a methyl group at position 3. The sulfonamide nitrogen is linked to a 4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl moiety. The imidazo[1,2-a]pyridine ring is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name

2-methoxy-5-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-15-6-11-20(28-3)21(13-15)29(26,27)24-18-9-7-17(8-10-18)19-14-25-12-4-5-16(2)22(25)23-19/h4-14,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALVTKZTZAYAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is efficient, environmentally benign, and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of solid support catalysts such as Al2O3 and TiCl4 can also be employed to enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform.

Major Products

Scientific Research Applications

2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a cyclin-dependent kinase (CDK) inhibitor, modulating cell cycle progression and exhibiting anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Imidazo[1,2-a]pyridine Moieties

(a) Pruvonertinib (N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide)
  • Key Differences: Pruvonertinib incorporates a pyrimidine linker between the imidazo[1,2-a]pyridine and aniline groups, whereas the target compound uses a direct phenyl linkage. Pruvonertinib includes a prop-2-enamide side chain with dimethylaminoethyl groups, enhancing solubility and cellular permeability compared to the simpler benzenesulfonamide in the target compound .
  • Functional Relevance : Pruvonertinib is a confirmed EGFR tyrosine kinase inhibitor, suggesting that the imidazo[1,2-a]pyridine core in the target compound may similarly modulate kinase activity .
(b) N-(2-Formylphenyl)imidazo[1,2-a]pyridine-8-carboxamide ()
  • Key Differences :
    • Replaces the benzenesulfonamide with a carboxamide group.
    • Lacks the methoxy and methyl substituents on the benzene ring.
  • Functional Relevance : Carboxamide derivatives of imidazo[1,2-a]pyridine are often explored for anti-inflammatory or antimicrobial activity, indicating divergent therapeutic applications compared to sulfonamide-based compounds .

Sulfonamide-Based Analogues

(a) 4-(1,1-Dimethylethyl)-N-[6-Halo-5-(2-Methoxyphenoxy)-[2,2'-Bipyrimidin]-4-yl]benzenesulfonamide ()
  • Key Differences :
    • Features a bipyrimidine backbone instead of imidazo[1,2-a]pyridine.
    • Includes a bulky tert-butyl group and halogen substituents, which may influence steric hindrance and binding affinity.
  • Functional Relevance : This compound’s synthesis highlights the versatility of sulfonamide derivatives in targeting nucleotide-binding domains, contrasting with the kinase-focused imidazo[1,2-a]pyridine analogs .

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Group Potential Target/Activity Reference
Target Compound Benzenesulfonamide 2-Methoxy, 5-methyl, 8-methylimidazo[1,2-a]pyridin-2-yl Sulfonamide Kinase inhibition (hypothesized)
Pruvonertinib Pyrimidine-linked aniline 8-Methylimidazo[1,2-a]pyridin-3-yl, prop-2-enamide Amide EGFR tyrosine kinase inhibitor
N-(2-Formylphenyl)imidazo[1,2-a]pyridine-8-carboxamide Imidazo[1,2-a]pyridine Formylphenyl, carboxamide Carboxamide Anti-inflammatory/antimicrobial
4-(1,1-Dimethylethyl)-N-[6-Halo-5-(2-Methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide Bipyrimidine tert-Butyl, halogen, methoxyphenoxy Sulfonamide Nucleotide-binding domain inhibitor

Research Findings and Implications

  • Kinase Inhibition Potential: The target compound’s structural similarity to pruvonertinib suggests shared mechanisms, though the absence of a pyrimidine linker may reduce EGFR affinity .
  • Solubility and Bioavailability : The sulfonamide group in the target compound likely enhances aqueous solubility compared to carboxamide analogs () but may lack the cell-penetrating properties of Pruvonertinib’s amine side chains .
  • Synthetic Challenges: The tert-butyl and halogenated sulfonamide in demonstrates the complexity of synthesizing bulky derivatives, a challenge less pronounced in the target compound due to its simpler phenyl-imidazo[1,2-a]pyridine linkage .

Biological Activity

2-Methoxy-5-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C22_{22}H21_{21}N3_3O3_3S
  • Molecular Weight : 407.5 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core. A common synthetic route is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which facilitates efficient and scalable production .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The mechanism often involves the inhibition of bacterial folate synthesis pathways .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It may act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. In vitro studies demonstrate a reduction in pro-inflammatory cytokines when treated with similar sulfonamide compounds .

Anticancer Potential

Emerging evidence suggests that this compound may function as a cyclin-dependent kinase (CDK) inhibitor. This action can modulate cell cycle progression and induce apoptosis in cancer cells. In vitro assays have shown promising results against various cancer cell lines .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could potentially modulate receptor activity, influencing cellular signaling pathways critical for proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial effects of related sulfonamides demonstrated that these compounds significantly reduced the growth of Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .

CompoundMIC (µg/mL)Target Organism
Sulfonamide A8Staphylococcus aureus
Sulfonamide B16Escherichia coli

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using an isolated rat heart model, benzenesulfonamide derivatives were shown to decrease perfusion pressure significantly compared to controls. This suggests a potential cardiovascular protective effect mediated through anti-inflammatory pathways .

Research Findings Summary

Recent studies have highlighted the diverse biological activities of this compound:

  • Antimicrobial : Effective against various pathogens.
  • Anti-inflammatory : Reduces cytokine levels and modulates inflammatory responses.
  • Anticancer : Induces apoptosis and inhibits cell cycle progression in cancer cells.

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